![molecular formula C13H7N5O3S B2606938 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 946313-02-6](/img/structure/B2606938.png)

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

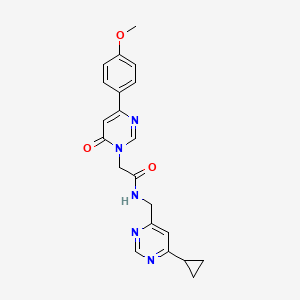

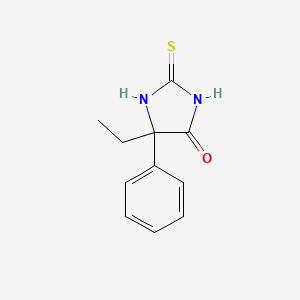

The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents1.Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations1.

Chemical Reactions Analysis

Isoxazoles are especially synthetically useful due to the presence of the labile N–O bond in the isoxazole ring1.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. As I couldn’t find any specific information on “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide”, I’m unable to provide a detailed analysis of its properties.Wissenschaftliche Forschungsanwendungen

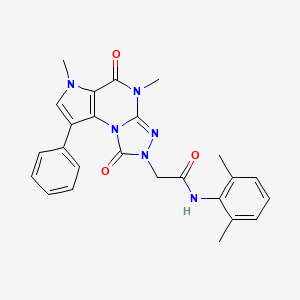

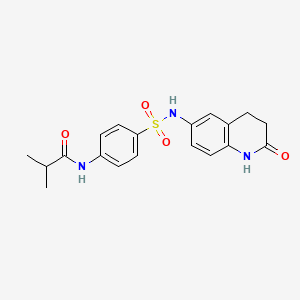

Synthesis and Biological Activities

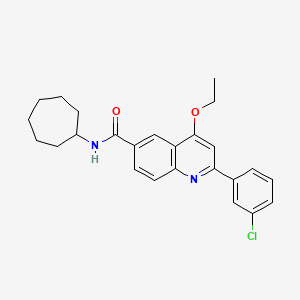

Angiotensin II Receptor Antagonistic Activities

A study involving benzimidazole derivatives bearing acidic heterocycles, including oxadiazole structures, found that these compounds exhibit significant angiotensin II receptor antagonistic activities. The research highlights the potential of oxadiazole rings as lipophilic bioisosteres for tetrazole rings in nonpeptide angiotensin II receptor antagonists, indicating a promising avenue for cardiovascular drug development (Kohara et al., 1996).

Antibacterial Agents

A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, including compounds related to the specified chemical structure, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the potential application of these compounds as novel antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation

Research into substituted benzamides, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, revealed moderate to excellent anticancer activity against various cancer cell lines. This underscores the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Novel Cycloaddition Reactions

A study on benzo[d]isoxazoles, related to the chemical structure , demonstrated their use as nucleophiles in gold-catalyzed cycloaddition reactions. This research opens up new possibilities for the synthesis of complex heterocyclic compounds, which could have various applications in medicinal chemistry and material science (Xu et al., 2018).

Antimicrobial and Antifungal Screening

Novel derivatives of benzothiazole class, including N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, showed moderate to good antimicrobial and antifungal activities. This indicates the potential utility of these compounds in developing new antimicrobial and antifungal therapies (Gilani et al., 2011).

Safety And Hazards

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research3. This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs3.

Eigenschaften

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N5O3S/c19-11(7-1-2-8-10(5-7)22-6-14-8)16-13-18-17-12(20-13)9-3-4-15-21-9/h1-6H,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLZJOZPNVBVGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=NO4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2606857.png)

![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)

![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)